Cianopramine
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Overview
Description
Preparation Methods
Cianopramine is synthesized through a series of chemical reactions involving the formation of a dibenzazepine structure. The synthetic route typically involves the reaction of 3-cyano-10,11-dihydro-5H-dibenzo[b,f]azepine with dimethylaminopropyl chloride under specific conditions
Chemical Reactions Analysis
Cianopramine undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although detailed pathways are not extensively documented.
Reduction: Reduction reactions can modify its functional groups, particularly the nitrile group.
Substitution: It can undergo substitution reactions, particularly involving the dimethylamino group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Cianopramine has been primarily studied for its potential use in treating depression. It is a potent and selective inhibitor of serotonin uptake into synaptosomes . In clinical trials, it has shown statistical superiority over placebo in treating depressive episodes . Additionally, its effects on serotonin uptake have made it a valuable tool in neuropharmacological research .
Mechanism of Action
Cianopramine exerts its effects by inhibiting the reuptake of serotonin, thereby increasing its availability in the synaptic cleft . It binds to the serotonin transporter, preventing the reabsorption of serotonin into the presynaptic neuron. This action enhances serotonergic neurotransmission, which is believed to contribute to its antidepressant effects .
Comparison with Similar Compounds
Cianopramine is similar to other tricyclic antidepressants such as imipramine, clomipramine, and amitriptyline. it is unique in its specific inhibition of serotonin reuptake and its weak antagonistic effects on serotonin receptors . Other similar compounds include:
Clomipramine: Another tricyclic antidepressant with strong serotonin reuptake inhibition.
Cyanodothiepin: A compound with similar structural features and pharmacological properties.
Cyamemazine: A neuroleptic with some overlapping pharmacological effects.
This compound’s distinct combination of serotonin reuptake inhibition and receptor antagonism sets it apart from these related compounds.
Properties
CAS No. |
66834-24-0 |
---|---|
Molecular Formula |
C20H23N3 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
11-[3-(dimethylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepine-2-carbonitrile |
InChI |
InChI=1S/C20H23N3/c1-22(2)12-5-13-23-19-7-4-3-6-17(19)10-11-18-9-8-16(15-21)14-20(18)23/h3-4,6-9,14H,5,10-13H2,1-2H3 |
InChI Key |
LQXYCDLHSKICDY-UHFFFAOYSA-N |
SMILES |
CN(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)C#N |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)C#N |
Appearance |
Solid powder |
66834-24-0 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-cyano-imipramine 3-cyanoimipramine 5-(3 (dimethylamino)propyl)-10,11-dihydro-5H-dibenz(b,f)azepine-3-carbonitrile cianopramine cyanoimipramine Ro 11-2465 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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